molecular formula C12H15BrO4 B1434617 Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate CAS No. 910032-57-4

Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate

Cat. No.: B1434617
CAS No.: 910032-57-4
M. Wt: 303.15 g/mol
InChI Key: BBYFJEVJPKOJGG-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate is an organic compound with the molecular formula C12H15BrO4. It is a brominated ester that features a phenoxy group linked to a methyl acetate moiety through a bromopropoxy chain. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Scientific Research Applications

Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

The safety information for “Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” is provided in the Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects are typically determined through a variety of assays in cell culture and animal models.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, extreme temperatures or pH levels might denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate typically involves the reaction of 4-(3-bromopropoxy)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-(3-bromopropoxy)phenol and potassium carbonate in acetone.
  • Add methyl chloroacetate to the reaction mixture.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter off the precipitated potassium chloride.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy acetates with various functional groups replacing the bromine atom.

    Hydrolysis: 2-(4-(3-bromopropoxy)phenoxy)acetic acid and methanol.

    Oxidation: Oxidized phenoxy derivatives, potentially forming quinones or other aromatic oxidation products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(2-bromoethyl)phenoxy)acetate: Similar structure but with a shorter bromoalkyl chain.

    Methyl 2-(4-(3-chloropropoxy)phenoxy)acetate: Chlorine atom instead of bromine.

    Methyl 2-(4-(3-iodopropoxy)phenoxy)acetate: Iodine atom instead of bromine.

Uniqueness

Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro- and iodo-analogues. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

Properties

IUPAC Name

methyl 2-[4-(3-bromopropoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYFJEVJPKOJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.